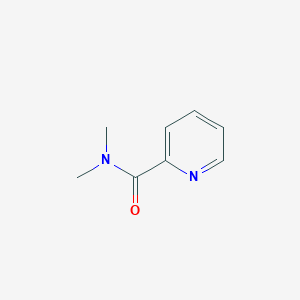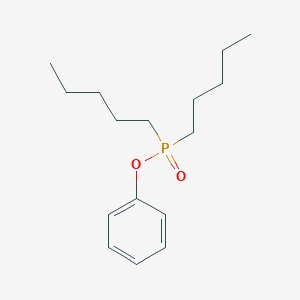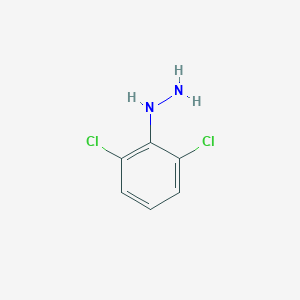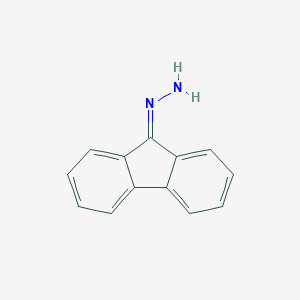
9-Fluorenone hydrazone
Vue d'ensemble
Description
9-Fluorenone hydrazone: is an organic compound with the molecular formula C₁₃H₁₀N₂ . It is derived from 9-fluorenone, a well-known aromatic ketone. The compound is characterized by the presence of a hydrazone functional group, which is formed by the reaction of 9-fluorenone with hydrazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenone hydrazone typically involves the condensation reaction between 9-fluorenone and hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction can be represented as follows:
[ \text{9-Fluorenone} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} ]
The reaction conditions may vary, but a common procedure involves heating the mixture at reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Fluorenone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction of this compound can yield amines or other reduced products.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: 9-Fluorenone hydrazone is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of heterocyclic compounds, which are valuable in medicinal chemistry and material science .
Biology and Medicine: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents and as a probe in biochemical studies .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the production of advanced materials .
Mécanisme D'action
The mechanism of action of 9-fluorenone hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can undergo redox reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
9-Fluorenone oxime: Similar to 9-fluorenone hydrazone, this compound is derived from 9-fluorenone and hydroxylamine.
9-Fluorenone thiosemicarbazone: This compound is formed by the reaction of 9-fluorenone with thiosemicarbazide.
9-Fluorenone semicarbazone: This compound is synthesized by reacting 9-fluorenone with semicarbazide.
Uniqueness: this compound is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox properties, coordination chemistry, and biological effects, making it a valuable compound for diverse applications .
Propriétés
IUPAC Name |
fluoren-9-ylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNUILAKOMIBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159757 | |
| Record name | Fluoren-9-one hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13629-22-6 | |
| Record name | 9H-Fluoren-9-one, hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13629-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluorenone hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013629226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorenone hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorenone hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-9-one hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoren-9-one hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-FLUORENONE HYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8P2VRA6LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 9-fluorenone hydrazone, and how have they been characterized?
A1: this compound (C13H10N2) boasts a distinct molecular structure. It consists of a fluorene moiety with a hydrazone group (C=NNH2) attached to the central carbon atom (position 9). [] This structure has been confirmed through various techniques, including single-crystal X-ray diffraction, which revealed that the molecule crystallizes in the monoclinic system with the space group P21. [] Furthermore, spectroscopic methods like 1H NMR, 13C NMR, DEPT-135 NMR, FT-IR, and UV-Vis have provided valuable insights into its structural and electronic characteristics. []
Q2: How do theoretical calculations contribute to our understanding of this compound?
A2: Computational chemistry plays a crucial role in understanding the properties of this compound. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have successfully predicted its structural parameters and electronic properties. [] These calculations also provide valuable insights into the molecule's vibrational frequencies, which are in good agreement with experimental FT-IR data. [] Additionally, time-dependent DFT (TD-DFT) calculations, both in the gas phase and various solvent systems using the polarizable continuum model (PCM), have been employed to simulate its electronic absorption spectra. []
Q3: Can you elaborate on the applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block in organic synthesis. Notably, it acts as a precursor in the nickel-catalyzed synthesis of 9-monoalkylated fluorenes. This reaction proceeds through the C-alkylation of this compound with alcohols in the presence of a nickel catalyst and t-BuOK as the base. [] The reaction exhibits good yields under relatively mild conditions, highlighting the synthetic utility of this compound.
Q4: Has this compound been incorporated into more complex molecular structures with interesting properties?
A4: Yes, researchers have successfully incorporated this compound into diarylethene derivatives. [] One such example involves the synthesis of a novel diarylethene containing a this compound Schiff base moiety. [] Interestingly, this compound exhibits excellent photochromism in its single crystalline phase, demonstrated by its ability to undergo reversible color changes upon irradiation with UV and visible light. [] This characteristic makes it a promising candidate for applications in optical data storage and photoswitching devices.
Q5: What analytical techniques have been crucial in studying the reactions and properties of this compound?
A5: Electrospray ionization mass spectrometry (ESI-MS) has proven to be a valuable tool for monitoring the progress of reactions involving this compound. [] For instance, its transformation into 9-fluorenone azine or its participation in reactions with other ketones to form asymmetrical azines can be readily followed using ESI-MS. [] This technique allows researchers to identify intermediates and products, providing insights into reaction mechanisms and pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
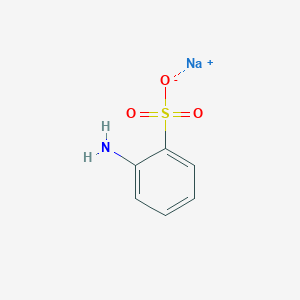
![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)
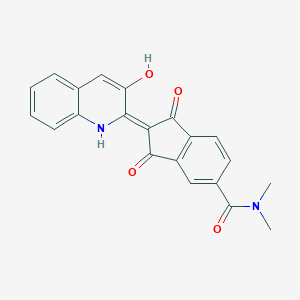
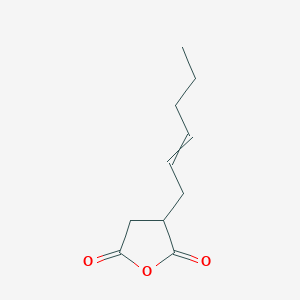
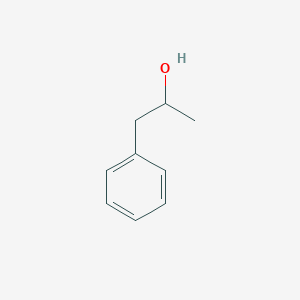
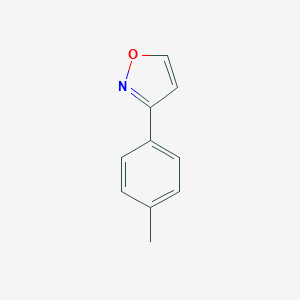

![3-Methyl-[1,1'-biphenyl]-2-amine](/img/structure/B81568.png)
